(2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL
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Overview
Description
(2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol is a small molecule belonging to the class of organic compounds known as phenol ethers. These compounds contain an ether group substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrimidine core: This involves the reaction of 4-bromo-2-chloropyrimidine with aniline to form 4-anilino-5-bromo-2-pyrimidine.
Coupling with phenol: The 4-anilino-5-bromo-2-pyrimidine is then coupled with 4-aminophenol to form the intermediate compound.
Introduction of the propanol moiety: The final step involves the reaction of the intermediate with (2S)-3-(dimethylamino)-1,2-propanediol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can potentially interfere with cell proliferation and induce cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-{4-[(4-Anilino-5-chloro-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol
- (2S)-1-{4-[(4-Anilino-5-fluoro-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol
- (2S)-1-{4-[(4-Anilino-5-iodo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol
Uniqueness
The uniqueness of (2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the pyrimidine ring and the dimethylamino group in the propanol moiety contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C21H24BrN5O2 |
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Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2S)-1-[4-[(4-anilino-5-bromopyrimidin-2-yl)amino]phenoxy]-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C21H24BrN5O2/c1-27(2)13-17(28)14-29-18-10-8-16(9-11-18)25-21-23-12-19(22)20(26-21)24-15-6-4-3-5-7-15/h3-12,17,28H,13-14H2,1-2H3,(H2,23,24,25,26)/t17-/m0/s1 |
InChI Key |
MEIJADBULOETOV-KRWDZBQOSA-N |
Isomeric SMILES |
CN(C)C[C@@H](COC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Br)O |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Br)O |
Origin of Product |
United States |
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